2-(4-Phenoxyphenyl)pyrrolidine
Description
2-(4-Phenoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a phenoxy-substituted phenyl ring at the 2-position of the pyrrolidine scaffold. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a common structural motif in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The phenoxy group introduces steric bulk and lipophilicity, which can influence bioavailability, target binding, and metabolic stability .
Properties
IUPAC Name |
2-(4-phenoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-5-14(6-3-1)18-15-10-8-13(9-11-15)16-7-4-12-17-16/h1-3,5-6,8-11,16-17H,4,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYHPFQUCQLKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671958 | |
| Record name | 2-(4-Phenoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68548-73-2 | |
| Record name | 2-(4-Phenoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenyl)pyrrolidine typically involves the reaction of 4-phenoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method is the reductive amination of 4-phenoxybenzaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzaldehyde, while reduction could produce phenoxyphenylmethanol .
Scientific Research Applications
Anti-inflammatory Applications
The compound has been investigated for its role as an inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in inflammatory processes.
Case Study: Dual Target Inhibitors
A study synthesized a series of phenoxyphenyl pyrrolidine compounds, including derivatives of 2-(4-Phenoxyphenyl)pyrrolidine, which were evaluated for their ability to inhibit both cyclooxygenase-2 (COX-2) and LTA4H. The findings demonstrated that certain derivatives exhibited dual inhibition with IC50 values in the micromolar to submicromolar range, indicating their potential as anti-inflammatory agents .
| Compound | Target Enzymes | IC50 (μM) |
|---|---|---|
| Compound 5a | COX-2, LTA4H | 0.5 |
| Compound 5m | COX-2, LTA4H | 0.3 |
Anticonvulsant Activity
Research has also highlighted the anticonvulsant properties of pyrrolidine derivatives, including those related to this compound.
Case Study: Anticonvulsant Screening
In a screening study involving various pyrrolidine derivatives, several compounds were tested for their efficacy in models of seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that some derivatives displayed significant anticonvulsant activity while exhibiting lower neurotoxicity compared to standard treatments .
| Compound | Model Tested | Dose (mg/kg) | Efficacy (%) |
|---|---|---|---|
| Compound A | MES | 30 | 85 |
| Compound B | PTZ | 20 | 78 |
Calcium Channel Inhibition
Recent studies have explored the ability of phenoxyphenyl pyrrolidine derivatives to inhibit N-type calcium channels, which are critical in various physiological processes.
Case Study: Calcium Channel Blockers
A comprehensive structure-activity relationship (SAR) study identified several derivatives that showed enhanced potency against N-type calcium channels compared to traditional blockers. The findings suggest that modifications to the pyrrolidine structure can significantly impact pharmacological activity .
| Compound | Ca Channel Type | Potency (IC50 nM) |
|---|---|---|
| MONIRO-1 | Ca V2.2 | 90 |
| New Derivative | Ca V2.2 | 30 |
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl group can enhance the binding affinity of the compound to its target, leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the overall stability and bioavailability of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Phenoxyphenyl)pyrrolidine with key analogs based on substituent variations:
*Predicted LogP values estimated using ChemDraw software.
Key Observations :
- The phenoxy group significantly increases molecular weight and lipophilicity (LogP ~3.8) compared to smaller substituents like methoxy or halogens. This may enhance membrane permeability but reduce aqueous solubility.
Spectroscopic Characterization
Key spectral trends for 2-arylpyrrolidines (based on analogs):
- ¹H NMR: The pyrrolidine protons resonate at δ 1.6–2.1 ppm (m, CH₂), while aryl protons appear at δ 6.8–7.4 ppm. The phenoxy group’s protons would split into distinct multiplets due to para substitution .
- IR : Stretching vibrations for C-N (1,250–1,350 cm⁻¹) and aryl ether C-O (1,200–1,250 cm⁻¹) are characteristic .
Biological Activity
2-(4-Phenoxyphenyl)pyrrolidine, a compound with a unique chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring substituted with a phenoxyphenyl group. Its molecular formula is CHN O, and it has a molecular weight of approximately 266.33 g/mol. The presence of the phenoxy group is significant as it may enhance lipophilicity and receptor binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways or modulation of neurotransmitter receptors.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit enzymes linked to inflammatory processes. For instance, it has been shown to affect the release of leukotriene B4 (LTB4) in ex vivo models, indicating potential anti-inflammatory properties .
In Vitro Studies
In vitro assays have demonstrated that derivatives of pyrrolidine compounds can exhibit significant activity against various biological targets. For example, related pyrrolidine derivatives have shown inhibition against human placental aromatase and other steroidogenic enzymes . Although specific data for this compound is limited, its structural analogs suggest a potential for similar inhibitory effects.
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Case studies indicate that compounds in this class can exhibit varied effects depending on dosage and administration routes. For instance, one study highlighted the effectiveness of a closely related compound in reducing LTB4 levels in animal models when administered at specific dosages .
Case Studies
- Anti-inflammatory Activity : A study involving the administration of related pyrrolidine derivatives demonstrated a dose-dependent decrease in inflammatory markers in murine models. Compounds were administered at doses ranging from 3 mg/kg to 10 mg/kg, showing significant reductions in LTB4 release .
- Receptor Binding Affinity : Another investigation evaluated the binding affinity of pyrrolidine derivatives at serotonin receptors (5-HT1A). Although direct data on this compound is sparse, structural similarities suggest potential agonistic activity at these receptors, which could be beneficial in treating mood disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Research indicates that modifications to the phenyl or pyrrolidine rings can significantly influence potency and selectivity for various targets. For instance:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Aromatase | 23.8 | Comparable to standard inhibitor |
| Compound B | P450(17) alpha | 18.5 | High potency observed |
| Compound C | SERT | Varies | Affinity confirmed through docking |
These findings suggest that careful modification of substituents can enhance the desired biological effects while minimizing off-target interactions .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Phenoxyphenyl)pyrrolidine in laboratory settings?
A common method involves condensation of 4-phenoxybenzaldehyde with pyrrolidine derivatives, followed by reductive amination or cyclization. For example, palladium or copper catalysts in dimethylformamide (DMF) or toluene can facilitate cross-coupling reactions to introduce the phenoxyphenyl group. Post-synthesis purification via column chromatography (e.g., using silica gel) is critical to achieve >95% purity. Safety protocols, such as handling air-sensitive reagents under inert atmospheres and using personal protective equipment (PPE), must be strictly followed .
Q. How should researchers handle and store this compound to ensure safety and stability?
Store the compound in a cool, dry environment (< -20°C) under inert gas (e.g., argon) to prevent oxidation. Use chemically resistant gloves (nitrile) and eye protection during handling. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Avoid inhalation by working in a fume hood. Waste should be segregated and disposed via certified hazardous waste services .
Q. What spectroscopic methods are appropriate for characterizing this compound?
- IR Spectroscopy : Identify functional groups (e.g., NH stretching at ~3330 cm⁻¹, aromatic C-O-C at ~1234 cm⁻¹) .
- NMR : ¹H NMR (CDCl₃) resolves pyrrolidine ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms substitution patterns on the phenyl rings.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 254.1) .
Q. What are the key safety hazards associated with this compound?
Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Potential hazards include skin irritation, eye damage, and respiratory sensitization. Use spill kits with inert absorbents (e.g., vermiculite) for containment. Emergency procedures require immediate decontamination and medical consultation, especially for persistent symptoms .
Advanced Research Questions
Q. How do catalytic systems influence stereochemical outcomes in this compound synthesis?
Chiral catalysts (e.g., BINAP-Pd complexes) enable enantioselective synthesis. For example, asymmetric hydrogenation of imine intermediates using Ru or Rh catalysts can yield enantiomeric excess (ee) >90%. Solvent polarity (e.g., THF vs. DMF) and temperature (0–25°C) critically impact stereoselectivity. Kinetic studies via HPLC or chiral GC are recommended to optimize reaction pathways .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Conduct parallel assays (e.g., MTT vs. ATP-based viability tests) and validate target engagement via SPR or ITC. Structural analogs should be synthesized to probe structure-activity relationships (SAR), focusing on substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO). Molecular dynamics simulations (e.g., in water/ethanol mixtures) assess solvation effects on nucleophilic attack at the pyrrolidine nitrogen. Validate predictions with kinetic experiments (e.g., monitoring by LC-MS) .
Q. What are the environmental fate implications of this compound?
No ecotoxicity data are currently available. Prioritize OECD 301 biodegradation tests (e.g., closed bottle test) and bioaccumulation studies (logP estimation via HPLC). Soil mobility assays (OECD 106) can quantify adsorption coefficients (Kd). Mitigation strategies include designing biodegradable analogs via hydroxylation or ester linkages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
